molecular formula C10H11Br2NO3S B3442387 4-[(2,4-dibromophenyl)sulfonyl]morpholine

4-[(2,4-dibromophenyl)sulfonyl]morpholine

Cat. No. B3442387
M. Wt: 385.07 g/mol
InChI Key: UFWZLJNFZQZNML-UHFFFAOYSA-N
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Description

“4-[(2,4-dibromophenyl)sulfonyl]morpholine” is a chemical compound . It’s a type of morpholine, which is a common motif in many biologically relevant compounds .


Synthesis Analysis

Morpholines, including “4-[(2,4-dibromophenyl)sulfonyl]morpholine”, can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of “4-[(2,4-dibromophenyl)sulfonyl]morpholine” is C10H11Br2NO3S . The average mass is 385.07 g/mol .


Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols and their derivatives . Other methods include the use of vinyl sulfonium salts .

Scientific Research Applications

Pharmaceutical Importance

Morpholine and its derivatives, including “4-[(2,4-dibromophenyl)sulfonyl]morpholine”, have significant pharmaceutical importance . They are used in the synthesis of many potent drugs due to their feasible physico-chemical properties (polarity and solubility), low cost, and wide availability .

Structure-Activity Relationship Strategy

The structure-activity relationship strategy is often applied to morpholine-based molecules, including “4-[(2,4-dibromophenyl)sulfonyl]morpholine”. This strategy involves chemical manipulations on these molecules to develop therapeutic candidates that can tackle a broad range of medical ailments .

Antimicrobial Applications

“4-[(2,4-dibromophenyl)sulfonyl]morpholine” can be incorporated with different secondary amines to form Mannich bases of 5-fluoroisatin derivatives . These derivatives have shown potential antimicrobial activity against some human pathogenic microorganisms .

Industrial Applications

Morpholine and its derivatives are used in several industrial applications . For instance, they can act as corrosion inhibitors, optical bleaching agents, and textile solvents to dissolve cellulose .

Drug Development Research

“4-[(2,4-dibromophenyl)sulfonyl]morpholine” can be used in drug development research. By making relatively minor changes in the chemical structure of a substance, new compounds can be formed that are often safer and/or more efficacious than the original compounds .

Pain Relief and Disease Cure

Compounds derived from “4-[(2,4-dibromophenyl)sulfonyl]morpholine” can be used for the relief of pain, allergies, stomach disorder, protection from environmental hazards, cure of infectious diseases, alleviation of body aches and sores, remedy for poisonous bites, and other beneficial results .

properties

IUPAC Name

4-(2,4-dibromophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3S/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWZLJNFZQZNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dibromobenzenesulfonyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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